molecular formula C12H19F3N2O2 B12306286 rac-tert-butyl (1R,5R)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, cis

rac-tert-butyl (1R,5R)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, cis

Cat. No.: B12306286
M. Wt: 280.29 g/mol
InChI Key: MWAGAHJGQJBCDH-UHFFFAOYSA-N
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Description

Rac-tert-butyl (1R,5R)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[310]hexane-3-carboxylate, cis is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,5R)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[31One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and efficiency. The use of advanced catalytic processes and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

Rac-tert-butyl (1R,5R)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Rac-tert-butyl (1R,5R)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, cis has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which rac-tert-butyl (1R,5R)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, cis exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,5R)-1-(aminomethyl)-5-(methyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-Butyl (1R,5R)-1-(aminomethyl)-5-(ethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

Rac-tert-butyl (1R,5R)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, cis stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19F3N2O2

Molecular Weight

280.29 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C12H19F3N2O2/c1-9(2,3)19-8(18)17-6-10(5-16)4-11(10,7-17)12(13,14)15/h4-7,16H2,1-3H3

InChI Key

MWAGAHJGQJBCDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2(C1)C(F)(F)F)CN

Origin of Product

United States

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